Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is a useful research compound. Its molecular formula is C7H9IO2 and its molecular weight is 252.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bicyclo[1.1.1]pentan-1-amine : This compound has been identified as a unique and important moiety in medicinal chemistry. A route using reduction of 1-azido-3-iodobicyclo[1.1.1]pentane has been explored for its synthesis, highlighting its potential versatility in chemical synthesis (Goh et al., 2014).
Formation of Cyclopentenols and Macrocycles : Methyl 3,3-dimethylcyclopropene-1-carboxylate, a derivative, has been used to synthesize 2-aminobicyclo[2.1.0]pentane derivatives. These compounds can be transformed into cyclopentenols, offering insights into new synthetic pathways (Franck-Neumann et al., 1989).
Metal-Halogen Exchange Studies : Research has shown that 1-Iodobicyclo[1.1.1]pentane, closely related to the subject compound, reacts with t-butyllithium via a metal-halogen exchange process. This study contributes to understanding reactions involving halogens in organic compounds (Della & Taylor, 1991).
Incorporation into Peptides : Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid have been synthesized and incorporated into linear and cyclic peptides. This highlights the compound's potential in the development of new peptide-based therapeutics (Pätzel et al., 2004).
Synthesis of Novel Cage Quaternary Salts : Studies on nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane have led to the synthesis of cage quaternary salts, which could have implications in materials science and catalysis (Adcock & Gakh, 1992).
"Click" Reaction Studies : The bicyclo[1.1.1]pentane unit has been studied as a bioisostere in drug molecules. Syntheses of different bicyclo[1.1.1]pentane triazole building blocks have been developed, demonstrating the compound's role in advancing synthetic chemistry for drug development (Sitte et al., 2020).
properties
IUPAC Name |
methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXSNAPYRXGOMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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